7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 5th position of the tetrahydroisoquinoline ring. This compound is often used in the synthesis of more complex molecules due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 7-fluoro-1,2,3,4-tetrahydroisoquinoline.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted tetrahydroisoquinoline derivatives
Scientific Research Applications
7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
Similar Compounds
7-fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.
1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid: Lacks the fluorine atom.
7-chloro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride: Contains a chlorine atom instead of fluorine
Uniqueness
The presence of both the fluorine atom and the carboxylic acid group in 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride makes it unique. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-7-3-6-5-12-2-1-8(6)9(4-7)10(13)14;/h3-4,12H,1-2,5H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEKGBCKUHOKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.